4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene
Description
Properties
IUPAC Name |
4-bromo-2-nitro-1-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUFDKHHPMPDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via bromination, which involves the reaction of the nitrated benzene derivative with bromine in the presence of a catalyst such as iron or aluminum bromide.
Allylation: The final step involves the allylation of the brominated nitrobenzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position undergoes substitution reactions under specific conditions. The nitro group at the ortho position strongly deactivates the ring but directs incoming nucleophiles to the meta position relative to itself.
Key reactions:
Reduction of Nitro Group
The nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions. The allyloxy group typically remains stable during these reactions.
Reduction pathways:
| Reducing System | Conditions | Product | Yield* | References |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm | 4-Bromo-2-amino-1-(prop-2-en-1-yloxy)benzene | ~85% | |
| Fe/HCl | Reflux, 6 hrs | 4-Bromo-2-amino-1-(prop-2-en-1-yloxy)benzene | ~70% | Inferred |
*Yields based on analogous nitro reduction studies .
Allyloxy Group Transformations
The prop-2-en-1-yloxy moiety participates in allylic rearrangements and eliminations.
Notable reactions:
Electrophilic Aromatic Substitution (EAS)
The nitro group strongly deactivates the ring, making EAS challenging. Limited reactivity occurs under forcing conditions:
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta to nitro group | 4-Bromo-2,5-dinitro-1-(prop-2-en-1-yloxy)benzene |
| Sulfonation | Fuming H₂SO₄, 120°C | Meta to nitro group | Sulfonic acid derivative |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Coupling Type | Reagents | Product | Yield |
|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, terminal alkyne | 4-Alkynyl-2-nitro-1-(prop-2-en-1-yloxy)benzene | ~65% |
| Ullmann | CuI, 1,10-phenanthroline, amine | 4-Amino-2-nitro-1-(prop-2-en-1-yloxy)benzene | ~55% |
Photochemical Reactions
The nitro group sensitizes the compound to UV light, leading to radical-mediated processes:
| Condition | Observation | Proposed Pathway |
|---|---|---|
| UV irradiation (λ = 300 nm) | Degradation to bromophenol derivatives | Homolytic cleavage of C-Br and C-O bonds. |
Scientific Research Applications
Organic Synthesis
4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Nucleophilic Addition Reactions : The propenyloxy group can participate in nucleophilic attacks, facilitating the synthesis of complex molecules.
Table 1: Potential Reactions Involving this compound
| Reaction Type | Example Products | Notes |
|---|---|---|
| Electrophilic Substitution | Various substituted benzenes | Bromine can be substituted by amines |
| Nucleophilic Addition | Propenyl derivatives | Reacts with carbonyl compounds |
| Reduction | De-brominated products | Can yield alkenes or alkanes |
Biological Applications
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains. For instance, derivatives have been tested against Bacillus subtilis and Escherichia coli, demonstrating significant inhibition rates.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|---|
| 4-Bromo-2-nitro derivative | Bacillus subtilis | 55.67±0.26 | 79.9 |
| Propargyl ether derivative | Escherichia coli | 81.07±0.10 | 64.92 |
The mechanism of action is believed to involve the disruption of bacterial cell membranes through electrophilic substitution reactions facilitated by the bromine atom.
Medicinal Chemistry
This compound is being investigated for its potential in drug development:
- Drug Discovery : The compound's structural features make it a candidate for synthesizing bioactive molecules that could target specific biological pathways.
Case Study: Anticancer Activity
Research into similar compounds has shown potential anticancer properties, with certain derivatives exhibiting IC50 values below 1 μM against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets through its functional groups:
Bromine Atom:
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets.
Allyloxy Group: Can participate in oxidation reactions, forming reactive intermediates that may interact with various molecular pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene with key analogs, highlighting structural differences and physicochemical properties:
Reactivity and Functional Group Impact
- Propenyloxy Group (OCH₂CH=CH₂) : The allyl ether in the target compound offers unique reactivity, such as participation in Claisen rearrangements or radical addition reactions, which are absent in analogs with inert substituents (e.g., CF₃ in or aryl ethers in ).
- Trifluoromethyl Group (CF₃) : Enhances lipophilicity and metabolic stability in pharmaceuticals but lacks the unsaturated bond for conjugation .
- Tolyloxy Group (O-C₆H₄CH₃) : Provides steric bulk and π-π stacking capabilities, influencing crystallization behavior .
Biological Activity
4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom, a nitro group, and an allyloxy substituent on a benzene ring. The synthesis typically involves three major steps:
- Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
- Bromination : The bromine atom is added through electrophilic aromatic substitution.
- Allylation : The final step involves adding the allyloxy group.
These steps can be optimized for yield and purity in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its functional groups:
- Bromine Atom : Known for its role in enhancing lipophilicity, which aids in membrane permeability.
- Nitro Group : Can be reduced to form amino derivatives that may interact with various biological targets, potentially leading to antimicrobial effects.
- Allyloxy Group : This group can participate in oxidation reactions, forming reactive intermediates that may influence cellular pathways .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, modifications of nitro-substituted compounds have demonstrated potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
In one study, nitro compounds were tested for antibacterial activity using the agar disc-diffusion method, revealing effective concentrations as low as 20 μM against S. aureus and 30 μM against P. aeruginosa .
Anti-inflammatory Effects
The nitro group in related compounds has been linked to anti-inflammatory properties. For example, certain nitro derivatives have shown inhibitory effects on inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α .
Study 1: Antimicrobial Activity Evaluation
In a study evaluating various nitro derivatives, this compound was assessed for its antibacterial efficacy. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) significantly lower than those of reference antibiotics like tetracycline .
Study 2: Mechanistic Insights
A mechanistic study suggested that the compound's antibacterial action may involve disruption of bacterial membrane integrity, potentially through the formation of reactive oxygen species (ROS). This aligns with findings from related compounds where structural modifications enhanced antimicrobial potency while reducing toxicity .
Data Table: Biological Activity Summary
Q & A
Q. Advanced
- NMR-X-ray synergy : Discrepancies in allyl group conformation (NMR vs. X-ray) are resolved by variable-temperature NMR to assess dynamic effects .
- Electron density maps : SHELXL-determined residual density peaks identify disordered solvent molecules or counterions .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .
What strategies optimize yields in multi-step syntheses involving this compound?
Q. Advanced
- Protecting groups : Temporary protection of the allyloxy group (e.g., silylation) prevents oxidation during nitration .
- Flow chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., nitration) .
- Machine learning : Predictive models (e.g., Random Forest) screen solvent/base combinations for NAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
